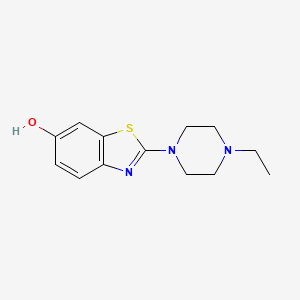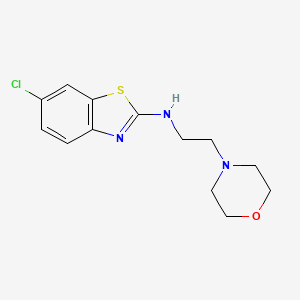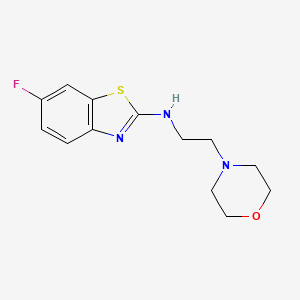
(S)-2-((4-(Trifluormethyl)phenoxy)methyl)oxiran
Übersicht
Beschreibung
“(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane” is a chemical compound with the CAS Number: 256372-58-4 . It has a molecular weight of 218.18 . The IUPAC name for this compound is (2S)-2-{[4-(trifluoromethyl)phenoxy]methyl}oxirane .
Molecular Structure Analysis
The linear formula of this compound is C10H9F3O2 . The InChI code is 1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid . The SMILES string representation is FC(F)(F)C(C=C1)=CC=C1OCC2CO2 .Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Die Trifluormethylgruppe ist in der Pharmaindustrie von Bedeutung, da sie die biologische Aktivität von Molekülen verbessern kann. Es ist plausibel, dass (S)-2-((4-(Trifluormethyl)phenoxy)methyl)oxiran bei der Synthese von pharmazeutischen Verbindungen verwendet werden könnte, bei denen die Einführung einer Trifluormethylgruppe aufgrund ihrer bioaktiven Eigenschaften erwünscht ist .
Agrochemikalien
In ähnlicher Weise trägt die Trifluormethylgruppe in Agrochemikalien zur Entwicklung von Herbiziden, Pestiziden und Fungiziden bei. Die betreffende Verbindung kann als Zwischenprodukt oder Vorläufer bei der Herstellung von Agrochemikalien dienen, die diese funktionelle Gruppe für ihre Wirksamkeit benötigen .
Materialwissenschaften
In der Materialwissenschaft kann die Einarbeitung von Trifluormethylgruppen die physikalischen Eigenschaften von Materialien verändern, z. B. die chemische Beständigkeit erhöhen oder die optischen Eigenschaften modifizieren. This compound könnte an der Synthese von Materialien beteiligt sein, bei denen solche Modifikationen vorteilhaft sind .
Organische Synthese
Als Zwischenprodukt in der organischen Synthese könnte diese Verbindung die Einführung der Trifluormethylgruppe in verschiedene organische Moleküle erleichtern, was eine häufige Anforderung in der synthetischen Chemie zur Herstellung komplexer Moleküle ist .
Farbstoffindustrie
In der Farbstoffindustrie werden Verbindungen mit Trifluormethylgruppen oft verwendet, um bestimmte Farbstoffeigenschaften zu erreichen. Die untersuchte Verbindung könnte bei der Entwicklung neuer Farbstoffe mit spezifischen Eigenschaften verwendet werden, die durch die Trifluormethylgruppe vermittelt werden .
Chemische Forschung
In der chemischen Forschung, insbesondere im Bereich der Radikalchemie, ist die Trifluormethylgruppe aufgrund ihrer einzigartigen Reaktivität von Interesse. Die Verbindung könnte in Studien verwendet werden, die neue Reaktionen oder Wege untersuchen, die diese funktionelle Gruppe beinhalten .
Wirkmechanismus
The exact mechanism of action of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is not yet fully understood; however, it is thought to act primarily through its ability to modulate the activity of enzymes involved in the metabolism of glucose, fatty acids, and other important metabolites. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid.
Biochemical and Physiological Effects
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has been found to have a variety of biochemical and physiological effects. In particular, it has been found to reduce glucose levels in the blood, as well as to reduce the levels of inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to reduce oxidative stress, as well as to reduce the levels of lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize, and is stable in a variety of conditions. Additionally, it is non-toxic, making it safe to use in experiments involving animals. However, it should be noted that (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is not yet approved for use in humans, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
The potential applications of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane are vast, and there is a great deal of ongoing research into its potential therapeutic uses. In particular, further research is needed to determine the safety and efficacy of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane in humans, as well as to explore its potential applications in other diseases and conditions. Additionally, further research is needed to better understand the mechanism of action of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, as well as to identify other potential therapeutic targets. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane.
Eigenschaften
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1387700.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanoic acid](/img/structure/B1387703.png)



![7-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1387708.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate](/img/structure/B1387710.png)
![N'-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methylpropanohydrazide](/img/structure/B1387712.png)




